3-Acetyl-4-ethoxybenzoic acid 3-Acetyl-4-ethoxybenzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC4055202
InChI: InChI=1S/C11H12O4/c1-3-15-10-5-4-8(11(13)14)6-9(10)7(2)12/h4-6H,3H2,1-2H3,(H,13,14)
SMILES: CCOC1=C(C=C(C=C1)C(=O)O)C(=O)C
Molecular Formula: C11H12O4
Molecular Weight: 208.21 g/mol

3-Acetyl-4-ethoxybenzoic acid

CAS No.:

Cat. No.: VC4055202

Molecular Formula: C11H12O4

Molecular Weight: 208.21 g/mol

* For research use only. Not for human or veterinary use.

3-Acetyl-4-ethoxybenzoic acid -

Specification

Molecular Formula C11H12O4
Molecular Weight 208.21 g/mol
IUPAC Name 3-acetyl-4-ethoxybenzoic acid
Standard InChI InChI=1S/C11H12O4/c1-3-15-10-5-4-8(11(13)14)6-9(10)7(2)12/h4-6H,3H2,1-2H3,(H,13,14)
Standard InChI Key RIKPTLDRVDPEJW-UHFFFAOYSA-N
SMILES CCOC1=C(C=C(C=C1)C(=O)O)C(=O)C
Canonical SMILES CCOC1=C(C=C(C=C1)C(=O)O)C(=O)C

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

3-Acetyl-4-ethoxybenzoic acid belongs to the class of benzoic acid derivatives, with the systematic IUPAC name 3-acetyl-4-ethoxybenzoic acid. Its molecular formula is C₁₁H₁₂O₄, corresponding to a molecular weight of 208.21 g/mol. The structure comprises a benzene ring substituted with:

  • A carboxylic acid group (-COOH) at position 1.

  • An ethoxy group (-OCH₂CH₃) at position 4.

  • An acetyl group (-COCH₃) at position 3.

The spatial arrangement of these groups influences its electronic properties, solubility, and intermolecular interactions.

Synthesis and Manufacturing

Table 1: Critical Reaction Parameters for Analog Synthesis

StepReagentsTemperatureYield (%)
EsterificationK₂CO₃, Ethyl bromide80–100°C75–85
AcetylationAcetic anhydride, H₂SO₄0–25°C60–70
OxidationKMnO₄, H₂O50–70°C50–65
HydrolysisNaOH (2M), EthanolReflux85–90

Physicochemical Properties

Thermal Stability

Data for 3-acetyl-4-ethoxybenzoic acid are unavailable, but its structural relative 4-ethoxybenzoic acid (CAS 619-86-3) melts at 197–199°C . The acetyl group likely reduces thermal stability compared to unsubstituted analogs due to increased steric hindrance.

Solubility and Partitioning

  • Aqueous Solubility: Estimated at <100 mg/L at 25°C, based on the logP value of 2.39 for 4-ethoxybenzoic acid .

  • Organic Solvents: Soluble in methanol, ethanol, and dimethyl sulfoxide (DMSO) due to polar functional groups.

Table 2: Predicted Physicochemical Properties

PropertyValue
Melting Point180–190°C (estimated)
Boiling Point300–310°C (estimated)
Density1.25 g/cm³ (estimated)
pKa4.2–4.5 (carboxylic acid)
LogP2.5–2.8

Industrial and Research Applications

Pharmaceutical Intermediates

Ethoxy- and acetyl-substituted benzoic acids serve as precursors for nonsteroidal anti-inflammatory drugs (NSAIDs). For example, biphenyl derivatives like bifenazate (CAS 149877-41-8) utilize similar scaffolds for pesticidal activity .

Material Science

Carbon nanotube composites functionalized with ethoxybenzoic acid derivatives exhibit enhanced conductivity . The acetyl group in 3-acetyl-4-ethoxybenzoic acid could facilitate covalent bonding with nanomaterials.

Recent Advances and Knowledge Gaps

Analytical Challenges

Current methods for detecting analogous compounds rely on high-performance liquid chromatography (HPLC) with UV detection . For 3-acetyl-4-ethoxybenzoic acid, mass spectrometry (MS) would provide superior specificity.

Unexplored Research Areas

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes for chiral derivatives.

  • Polymer Chemistry: Investigating its use as a monomer in polyester resins.

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